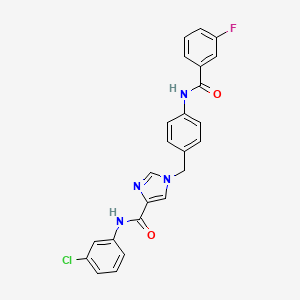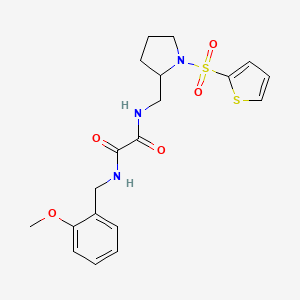
1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione” is a complex organic molecule. It likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring, attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various organic chemistry reactions. For instance, 1,2,4-triazole-containing scaffolds, which are similar in structure, are synthesized using 3-amino-1,2,4-triazole .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
"1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione" derivatives serve as a critical component in the development of fluorescent chemosensors. These chemosensors have demonstrated high selectivity and sensitivity for detecting various metal ions, anions, and neutral molecules. The unique fluorophoric properties of these compounds, especially when derived from 4-methyl-2,6-diformylphenol (DFP), make them highly valuable in sensing applications across diverse chemical and biological environments (Roy, 2021).
Synthesis Methodologies
Research into efficient synthesis methodologies of related fluoro-organic compounds, such as 2-Fluoro-4-bromobiphenyl, which is key in manufacturing non-steroidal anti-inflammatory materials, has highlighted the importance of developing practical, large-scale synthesis approaches. These methodologies focus on minimizing environmental impact while maximizing yield and safety, showcasing the compound's relevance in pharmaceutical manufacturing processes (Qiu et al., 2009).
Optical Properties and Dyes
Compounds derived from "1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione" have been extensively studied for their optical properties, particularly in the context of dyes and pigments. Diketopyrrolopyrroles, closely related in structure and reactivity, find applications in high-quality pigments and various solar cells due to their excellent stability and fluorescence quantum yield. These compounds' significant bathochromic shift and enhanced two-photon absorption cross-section make them suitable for advanced optical applications (Grzybowski & Gryko, 2015).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments, which share structural similarities with "1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione," into π-extended conjugated systems has been critical in developing novel optoelectronic materials. These materials are crucial for fabricating organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating the compound's potential in advancing optoelectronic device technology (Lipunova et al., 2018).
Propiedades
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-13-10(15)11(14)16/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTGRJRUTPNRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2648347.png)

![2-[6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2648350.png)

![ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648353.png)
![8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2648357.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2648358.png)

![3-(2-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648361.png)

![N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2648363.png)

![4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2648368.png)